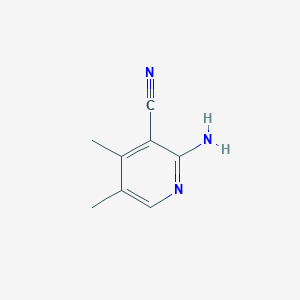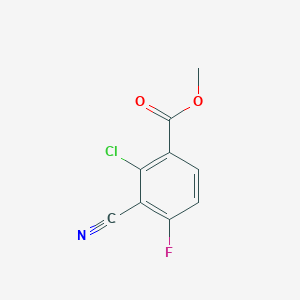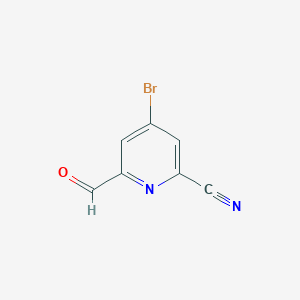
4-Bromo-6-formylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-formylpicolinonitrile is an organic compound that belongs to the class of picolinonitriles. It is characterized by the presence of a bromine atom at the 4th position, a formyl group at the 6th position, and a nitrile group on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-formylpicolinonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 6-formylpicolinonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for 4-Bromo-6-formylpicolinonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-formylpicolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The nitrile group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-formylpicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: It serves as a precursor for bioactive compounds that can be used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-formylpicolinonitrile depends on its specific applicationThe molecular targets and pathways involved are determined by the nature of the reactions it undergoes and the specific biological or chemical context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Formyl-3-(4-methoxyphenyl)picolinonitrile: Similar structure but with a methoxyphenyl group instead of bromine.
4-Bromo-2-formylpyridine: Similar structure but lacks the nitrile group.
6-Formylpicolinonitrile: Lacks the bromine atom.
Uniqueness
4-Bromo-6-formylpicolinonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research. The presence of the bromine atom allows for further functionalization through substitution reactions, while the formyl and nitrile groups provide additional sites for chemical modifications .
Eigenschaften
Molekularformel |
C7H3BrN2O |
|---|---|
Molekulargewicht |
211.02 g/mol |
IUPAC-Name |
4-bromo-6-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3BrN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H |
InChI-Schlüssel |
HEAKGHDYJDVLFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








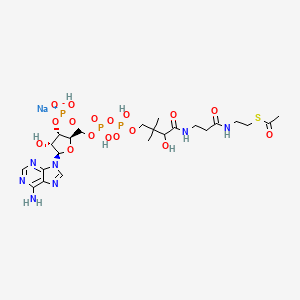
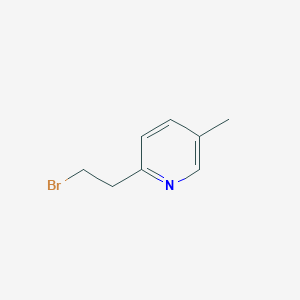

![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)


